methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Historical Context of Pyrazole-Thiophene Hybrid Molecules
The exploration of pyrazole-thiophene hybrids began in the late 20th century, driven by the need for molecules with enhanced bioactivity and metabolic stability. Early efforts focused on simple fused-ring systems, such as thienopyrazoles, which demonstrated moderate antimicrobial and anti-inflammatory properties. The introduction of sulfonamide groups into these frameworks, as seen in compounds like methyl 3-({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, marked a turning point, enabling targeted interactions with enzymes and receptors. By the 2010s, advances in cross-coupling reactions facilitated the incorporation of diverse substituents, including pyridine rings, which improved solubility and binding affinity. For instance, the synthesis of methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate highlighted the role of sulfonamide groups in modulating electronic effects. These developments laid the groundwork for complex hybrids like methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, which synergizes the aromaticity of pyridine, the electron-rich thiophene, and the hydrogen-bonding capacity of sulfonamides.
Significance in Heterocyclic Chemistry Research
Pyrazole-thiophene-sulfonamide hybrids occupy a critical niche in drug discovery due to their multifaceted reactivity and bioactivity. The thiophene ring contributes π-electron density, enhancing charge-transfer interactions in biological systems, while the pyrazole moiety offers sites for regioselective functionalization. Sulfonamide groups, as evidenced in compounds like those described in patent US8987445B2, confer acidic proton donor-acceptor capabilities, enabling interactions with catalytic residues in enzymes such as carbonic anhydrase. This triad of functionalities has been exploited in anticancer agents, antimicrobials, and kinase inhibitors. For example, sulfonamide-based pyrazolylpyrazoline derivatives exhibit potent activity against malaria parasites by disrupting heme detoxification pathways. The addition of a pyridine ring in this compound further augments these properties, introducing a basic nitrogen atom capable of forming salt bridges in polar environments.
Conceptual Framework of Pyrazole-Thiophene-Sulfonamide Integration
The design rationale for this compound rests on three pillars: electronic modulation , steric optimization , and bioisosteric replacement .
- Electronic Modulation : The thiophene ring’s electron-rich nature stabilizes charge-separated intermediates during biochemical reactions, while the pyridine nitrogen withdraws electron density, creating a dipole moment that enhances binding to hydrophobic pockets.
- Steric Optimization : The ethylsulfamoyl linker positions the pyrazole and pyridine moieties at optimal distances for simultaneous interactions with adjacent receptor subpockets, as demonstrated in TRPM8 antagonists.
- Bioisosteric Replacement : The sulfonamide group serves as a bioisostere for carboxylic acids, reducing ionization at physiological pH while maintaining hydrogen-bonding capacity.
Research Objectives and Scope
This article aims to:
- Elucidate the synthetic pathways for this compound, drawing parallels to established methods for analogous compounds.
- Characterize its structural and electronic properties using spectroscopic and computational techniques.
- Evaluate preliminary bioactivity against molecular targets implicated in inflammatory and neoplastic diseases, informed by studies on related sulfonamide-pyrazole hybrids.
- Identify opportunities for further functionalization to optimize pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-24-16(21)15-14(6-11-25-15)26(22,23)18-8-10-20-9-5-13(19-20)12-4-2-3-7-17-12/h2-7,9,11,18H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFNYUWDPLQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the pyridine ring: This step involves the coupling of the pyrazole ring with a pyridine derivative.
Formation of the thiophene ring: This can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the sulfamoyl group: This is typically done through a sulfonation reaction using sulfamic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional analogs, such as methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 from Patent US12/036594), provide insights into key differences in properties and synthesis (Table 1) .
Table 1: Comparative Analysis of Target Compound and Example 62
Key Observations
Structural Complexity: Example 62 incorporates a chromenone (4H-chromen-4-one) and pyrazolo-pyrimidine system, which increases molecular weight (560.2 Da) compared to the target compound’s simpler pyridinyl-pyrazole and sulfamoyl groups.
Synthetic Methodology : Example 62 employs a Suzuki-Miyaura cross-coupling reaction using a Pd catalyst, a standard method for aryl-aryl bond formation. In contrast, the target compound’s synthesis likely prioritizes sulfamoyl group installation and pyridine-pyrazole coupling.
Thermal Stability: The high melting point of Example 62 (227–230°C) suggests strong intermolecular interactions (e.g., hydrogen bonding from the chromenone and pyrazolo-pyrimidine), whereas the target compound’s stability remains uncharacterized.
Bioactivity Potential: The fluorinated aryl and chromenone groups in Example 62 may enhance binding to hydrophobic enzyme pockets, while the sulfamoyl group in the target compound could improve solubility or hydrogen-bonding interactions.
Research Findings and Limitations
- Gaps in Data : Physical and biological data for the target compound are absent in the reviewed literature, limiting direct comparisons.
- Structural Analog Insights: Chromenone-containing analogs (e.g., Example 62) exhibit higher molecular weights and thermal stability, which may correlate with prolonged metabolic half-lives in vivo .
Biological Activity
Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 676479-88-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfamoyl group, and a pyridine-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 336.37 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Mycobacterium tuberculosis |
| Compound B | 10 | Escherichia coli |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. Research indicates that sulfamoyl derivatives can inhibit pro-inflammatory cytokines, which are critical in chronic inflammation pathways . This activity could position the compound as a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of the sulfamoyl group suggests potential inhibition of enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The pyridine and pyrazole moieties may interact with specific receptors involved in inflammatory responses.
Case Studies
Study on Antitubercular Activity : A recent investigation evaluated the efficacy of various sulfamoyl derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain modifications in the structure significantly enhanced biological activity, suggesting a structure–activity relationship (SAR) that could be explored further .
Research on Inflammatory Response : Another study focused on the anti-inflammatory properties of related compounds, demonstrating that they could reduce levels of TNF-alpha and IL-6 in human cell lines. This suggests a promising avenue for therapeutic applications in autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Sulfamoylation of the thiophene ring using sulfonyl chlorides under inert conditions (e.g., DMF, 0–5°C).
- Step 3 : Esterification of the carboxylic acid group with methanol in the presence of H₂SO₄ or DCC as a catalyst .
- Optimization : Reaction yields can be improved by controlling solvent polarity (e.g., DMSO for solubility) and using catalysts like DMAP .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions on the thiophene and pyrazole rings. For example, the sulfamoyl group (–SO₂NH–) shows distinct deshielding in ¹H NMR (~δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Studies : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ calculations using GraphPad Prism) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioassay data (e.g., variable IC₅₀ values across studies)?
- Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding kinetics .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with substituted pyridines (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess electronic effects .
- Functional Group Replacement : Replace the sulfamoyl group with sulfonamide or carbamate to study steric/electronic impacts .
- 3D-QSAR Modeling : Use Schrödinger Suite or MOE to correlate structural features with activity .
Q. How can environmental fate studies be designed to evaluate its ecological impact?
- Experimental Design :
- Abiotic Degradation : Hydrolysis studies at varying pH (3–9) and photolysis under UV light (λ = 254 nm) .
- Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS .
- Toxicity Profiling : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
Q. What advanced techniques elucidate its interaction with biological targets (e.g., enzymes)?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
